(2-Benzylcyclopropyl)methanesulfonamide

Description

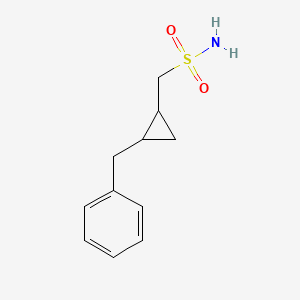

Structure

3D Structure

Properties

IUPAC Name |

(2-benzylcyclopropyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c12-15(13,14)8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZIOPPWEPEQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1CS(=O)(=O)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Benzylcyclopropyl Methanesulfonamide

Retrosynthetic Analysis of the (2-Benzylcyclopropyl)methanesulfonamide Scaffold

A retrosynthetic analysis of (2-Benzylcyclopropyl)methanesulfonamide suggests a logical disconnection strategy that simplifies the target molecule into readily available starting materials. airitilibrary.comscitepress.org The primary disconnection severs the bond between the nitrogen atom and the sulfonyl group, leading to two key precursors: (2-benzylcyclopropyl)amine and methanesulfonyl chloride. This approach is based on the common and reliable method of forming sulfonamides from amines and sulfonyl chlorides.

Further deconstruction of the (2-benzylcyclopropyl)amine intermediate involves cleaving the cyclopropane (B1198618) ring. This can be envisioned through a cyclopropanation reaction, pointing to an alkene such as 3-phenylprop-1-ene (allylbenzene) and a carbene or carbenoid source as the initial building blocks. Alternatively, the amine functionality could be introduced after the formation of the cyclopropane ring. This leads to a synthetic strategy that hinges on the stereoselective construction of the cyclopropane ring followed by the introduction and subsequent sulfonylation of the amine group.

Development of Novel Synthetic Pathways for (2-Benzylcyclopropyl)methanesulfonamide

The development of a synthetic pathway for (2-Benzylcyclopropyl)methanesulfonamide requires a focus on two critical stages: the stereoselective synthesis of the cyclopropyl (B3062369) ring and the efficient introduction of the methanesulfonamide (B31651) functionality.

Stereoselective Synthesis of the Cyclopropyl Ring

The formation of the 2-benzylcyclopropane core with control over its stereochemistry is a pivotal step in the synthesis. Several methods are available for the stereoselective synthesis of cyclopropanes.

One prominent method is the Simmons-Smith cyclopropanation . This reaction, which typically involves the use of diiodomethane (B129776) and a zinc-copper couple, can be directed by a nearby hydroxyl group to achieve high diastereoselectivity. acs.orgacs.org For the synthesis of the target molecule, a chiral auxiliary or a substrate with a pre-existing stereocenter could be employed to guide the stereochemical outcome of the cyclopropanation.

Transition metal-catalyzed cyclopropanation reactions offer another powerful tool. Catalysts based on rhodium, copper, or palladium can mediate the reaction of a diazo compound with an alkene to form the cyclopropane ring with high levels of stereocontrol. nih.gov The use of chiral ligands on the metal center can induce enantioselectivity.

Biocatalytic cyclopropanation has emerged as a greener and highly selective alternative. Engineered enzymes, such as myoglobin (B1173299) variants, can catalyze the cyclopropanation of styrenic olefins with excellent enantioselectivity and diastereoselectivity. nih.gov This approach could be particularly advantageous for producing a specific stereoisomer of the (2-benzylcyclopropyl)amine precursor.

The synthesis of the requisite (2-benzylcyclopropyl)amine can be achieved through various established routes for cyclopropylamine (B47189) synthesis. longdom.org The Kulinkovich–de Meijere reaction or the Kulinkovich–Szymoniak reaction can be employed to synthesize trans-cyclopropylamines. chemrxiv.org Another approach involves the synthesis from readily available α-chloroaldehydes, which react with an amine and a zinc homoenolate to form the cyclopropylamine. chemrxiv.org The Curtius rearrangement of a cyclopropyl acyl azide (B81097) is another viable method. chemrxiv.orgnih.gov

Introduction of the Methanesulfonamide Functionality

Once the (2-benzylcyclopropyl)amine precursor is obtained, the methanesulfonamide group is typically introduced via a sulfonylation reaction. The most common method involves the reaction of the amine with methanesulfonyl chloride in the presence of a base. tandfonline.comnih.gov The choice of base is crucial to neutralize the hydrochloric acid byproduct and to facilitate the reaction. Common bases include triethylamine (B128534), pyridine, or an aqueous base like lithium hydroxide (B78521) monohydrate. tandfonline.com

Alternative methods for sulfonamide synthesis exist. For instance, N-silylamines can react with sulfonyl chlorides to produce sulfonamides in high yields. nih.gov This method offers the advantage of proceeding under neutral conditions. Sulfonyl fluorides can also be used as reagents, although they are generally less reactive than sulfonyl chlorides. nih.gov The use of N-sulfinyl-O-(tert-butyl)hydroxylamine has also been reported as a novel reagent for primary sulfonamide synthesis. acs.org

Optimization of Reaction Conditions and Yields for (2-Benzylcyclopropyl)methanesulfonamide Synthesis

Optimizing the reaction conditions for the synthesis of (2-Benzylcyclopropyl)methanesulfonamide is critical for maximizing the yield and purity of the final product. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time, particularly for the sulfonylation step.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the reaction parameter space. tandfonline.com For the sulfonylation reaction, a central composite design could be used to study the effects of base equivalence and temperature on the reaction yield. tandfonline.com

The choice of base can significantly impact the reaction outcome. While organic bases like triethylamine are common, inorganic bases such as lithium hydroxide monohydrate have been shown to promote rapid and high-yielding sulfonamide synthesis under mild conditions. tandfonline.com

The following interactive table illustrates a hypothetical optimization of the sulfonylation of (2-benzylcyclopropyl)amine based on literature precedents for similar reactions. tandfonline.com

| Entry | Base | Equivalents of Base | Temperature (°C) | Reaction Time (min) | Yield (%) |

| 1 | Triethylamine | 1.5 | 25 | 120 | 85 |

| 2 | Pyridine | 1.5 | 25 | 180 | 80 |

| 3 | LiOH·H₂O | 1.0 | 0-5 | 10 | 95 |

| 4 | LiOH·H₂O | 0.5 | 0-5 | 5 | 98 |

| 5 | K₂CO₃ | 2.0 | 50 | 240 | 75 |

This data is illustrative and based on general principles of sulfonamide synthesis optimization.

The data suggests that using a substoichiometric amount of lithium hydroxide monohydrate at low temperatures can lead to a significant reduction in reaction time and an increase in yield. tandfonline.com

Scalability Considerations in the Laboratory Production of (2-Benzylcyclopropyl)methanesulfonamide

Scaling up the synthesis of (2-Benzylcyclopropyl)methanesulfonamide from milligram to gram or multi-gram quantities in a laboratory setting introduces several challenges.

For the cyclopropanation step , if methods involving hazardous reagents like diazomethane (B1218177) or pyrophoric reagents like diethylzinc (B1219324) (used in some Simmons-Smith variations) are employed, careful safety protocols and specialized equipment are necessary. acs.orgacs.org The exothermic nature of these reactions also requires efficient temperature control to prevent runaway reactions and to maintain stereoselectivity. acs.org Biocatalytic methods, while often safer, may require larger-scale fermentation or cell-culture facilities to produce the necessary quantities of the enzyme catalyst. nih.gov

The sulfonylation step is generally more scalable. However, on a larger scale, the removal of byproducts and purification of the final product can become more challenging. Crystallization is often the preferred method for purification on a larger scale as it can be more efficient than chromatography. The choice of a solvent system that allows for good recovery of the product with high purity is crucial.

Furthermore, process safety assessments should be conducted for all steps before scaling up. acs.org This includes understanding the thermal stability of intermediates and the potential for exothermic events. The development of a robust and scalable process often involves moving towards more atom-economical and less hazardous synthetic routes. rsc.org

Chemical Reactivity and Transformation Studies of 2 Benzylcyclopropyl Methanesulfonamide

Electrophilic and Nucleophilic Reactions of the Sulfonamide Moiety

The methanesulfonamide (B31651) group in (2-Benzylcyclopropyl)methanesulfonamide offers several avenues for chemical reactions. The nitrogen atom, after deprotonation, becomes a potent nucleophile, capable of reacting with various electrophiles. This reactivity is commonly exploited for the synthesis of N-substituted derivatives. google.comorganic-chemistry.org For instance, in the presence of a suitable base, the sulfonamide can undergo N-alkylation or N-acylation.

Conversely, the sulfur atom of the sulfonamide is electrophilic, though generally less reactive than that of sulfonate esters. youtube.com Strong nucleophiles can, under certain conditions, attack the sulfur atom, leading to cleavage of the S-N or S-C bond.

Moreover, N-chlorinated sulfonamides are known to participate in radical addition reactions to unsaturated compounds, a reaction catalyzed by copper(I). nih.gov This suggests that conversion of (2-Benzylcyclopropyl)methanesulfonamide to its N-chloro derivative could open up pathways for further functionalization via radical intermediates.

Ring-Opening and Rearrangement Reactions Involving the Cyclopropyl (B3062369) System

The cyclopropane (B1198618) ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under thermal, photochemical, or catalytic conditions. beilstein-journals.org The presence of a benzyl (B1604629) group (an electron donor) and a methanesulfonamidomethyl group vicinal to each other can create a "donor-acceptor" cyclopropane system. Such systems are known to be highly polarized and readily undergo cleavage of the bond between the substituted carbons. mdpi.com

The ring-opening of the cyclopropyl system in (2-Benzylcyclopropyl)methanesulfonamide can be initiated by various means:

Radical Reactions: The formation of a radical at a position adjacent to the cyclopropyl ring can induce ring-opening to form a more stable homoallylic radical. beilstein-journals.org

Acid/Lewis Acid Catalysis: Lewis acids can coordinate to an electron-withdrawing group, facilitating nucleophilic attack and subsequent ring-opening. researchgate.net

Transition Metal Catalysis: Various transition metals, such as palladium, nickel, and rhodium, can catalyze the ring-opening of cyclopropanes, often through the formation of metallacyclobutane intermediates. scispace.com

Rearrangement reactions of substituted cyclopropanes are also well-documented. For instance, vinylcyclopropanes can undergo thermal rearrangement to form cyclopentenes. nih.gov While (2-Benzylcyclopropyl)methanesulfonamide itself is not a vinylcyclopropane, the introduction of unsaturation into the molecule could pave the way for such rearrangements. Other potential rearrangements include those initiated by the formation of a carbocationic intermediate adjacent to the ring, which could trigger a cascade of bond migrations. wikipedia.orglibretexts.org

Reactivity and Functionalization at the Benzylic Position

The benzylic position in (2-Benzylcyclopropyl)methanesulfonamide is particularly reactive due to the ability of the adjacent benzene ring to stabilize intermediates such as radicals, carbocations, and carbanions through resonance. chemistrysteps.com This enhanced reactivity allows for selective functionalization at this site.

Common reactions at the benzylic position include:

Radical Halogenation: Treatment with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can selectively introduce a bromine atom at the benzylic carbon. chemistrysteps.com

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can oxidize the benzylic carbon to a carboxylic acid. chemistrysteps.com

Deprotonation and Alkylation: The use of a strong base can generate a benzylic carbanion, which can then be trapped by various electrophiles to form new carbon-carbon bonds.

The interplay between the benzylic position and the adjacent cyclopropyl ring is an important consideration. The formation of a reactive intermediate at the benzylic position could potentially trigger reactions involving the cyclopropyl ring, leading to complex molecular rearrangements.

Derivatization Strategies for Structural Modification of (2-Benzylcyclopropyl)methanesulfonamide

The synthesis of analogues and homologues of (2-Benzylcyclopropyl)methanesulfonamide can be achieved through various synthetic strategies. Modification of the sulfonamide moiety can be accomplished by N-alkylation or N-arylation reactions. organic-chemistry.org Introducing substituents on the phenyl ring of the benzyl group can be achieved by starting from appropriately substituted benzyl halides or through electrophilic aromatic substitution reactions, provided the existing substituents are compatible with the reaction conditions. libretexts.org

Homologues of the parent compound could be synthesized by employing multi-step synthetic sequences that allow for the insertion of additional methylene (B1212753) units at different positions within the molecule. For example, starting with a different cyclopropyl precursor could lead to homologues with a longer alkyl chain attached to the sulfonamide.

The reactivity of (2-Benzylcyclopropyl)methanesulfonamide can be significantly influenced by the introduction of substituents at various positions.

Substituent Effects on Benzylic Reactivity: The rate of reactions at the benzylic position is sensitive to the electronic nature of substituents on the aromatic ring. Electron-donating groups (EDGs) on the phenyl ring will stabilize a benzylic carbocation, accelerating reactions that proceed through such an intermediate. Both EDGs and electron-withdrawing groups (EWGs) can stabilize a benzylic radical, thus influencing the rate of radical reactions. nih.gov

Table 1: Predicted Relative Rates of Benzylic Bromination for para-Substituted (2-Benzylcyclopropyl)methanesulfonamide Derivatives

| Substituent (X) | Electronic Effect | Predicted Relative Rate (k_rel) |

| -OCH₃ | Strong EDG | > 1 |

| -CH₃ | Weak EDG | > 1 |

| -H | Neutral | 1 |

| -Cl | Weak EWG | < 1 |

| -NO₂ | Strong EWG | < 1 |

Substituent Effects on Cyclopropane Ring-Opening: The ease and regioselectivity of the cyclopropane ring-opening can be tuned by substituents on the phenyl ring. An electron-donating group on the phenyl ring would enhance the donor property of the benzyl-substituted carbon, potentially facilitating a more facile ring-opening in a donor-acceptor context. Conversely, an electron-withdrawing group would diminish this effect.

Table 2: Predicted Influence of para-Substituents on the Ease of Heterolytic Ring-Opening of the Cyclopropane Ring

| Substituent (X) | Electronic Effect on Benzyl Group | Predicted Ease of Ring-Opening |

| -OCH₃ | Enhanced Donor | Increased |

| -CH₃ | Enhanced Donor | Increased |

| -H | Neutral | Baseline |

| -Cl | Diminished Donor | Decreased |

| -NO₂ | Diminished Donor | Decreased |

Advanced Spectroscopic and Spectrometric Characterization of 2 Benzylcyclopropyl Methanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. For (2-Benzylcyclopropyl)methanesulfonamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for a complete structural assignment.

¹H NMR Spectroscopy would provide information about the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the protons on the cyclopropyl (B3062369) ring, the methylene (B1212753) (-CH₂) protons of the benzyl group, the methine proton of the cyclopropyl ring, the methyl protons of the methanesulfonamide (B31651) group, and the N-H proton of the sulfonamide. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be critical in assigning each proton to its specific position in the molecule.

¹³C NMR Spectroscopy , including broadband decoupled and Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would reveal the number of unique carbon atoms and their types (CH₃, CH₂, CH, or quaternary). This would allow for the identification of the carbons in the benzyl ring, the cyclopropyl ring, the methylene group, and the methyl group of the sulfonamide.

Hypothetical ¹H NMR Data for (2-Benzylcyclopropyl)methanesulfonamide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 4.85 | Singlet | 1H | N-H (Sulfonamide) |

| 3.05 | Singlet | 3H | CH₃ (Sulfonamide) |

| 2.70 | Doublet of doublets | 1H | CH₂ (Benzyl, one proton) |

| 2.50 | Doublet of doublets | 1H | CH₂ (Benzyl, one proton) |

| 1.50 - 1.60 | Multiplet | 1H | CH (Cyclopropyl) |

Hypothetical ¹³C NMR Data for (2-Benzylcyclopropyl)methanesulfonamide

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 138.5 | Quaternary Carbon (Aromatic) |

| 129.0 | CH (Aromatic) |

| 128.5 | CH (Aromatic) |

| 126.5 | CH (Aromatic) |

| 42.0 | CH₃ (Sulfonamide) |

| 38.0 | CH₂ (Benzyl) |

| 25.0 | CH (Cyclopropyl) |

| 15.0 | CH₂ (Cyclopropyl) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For (2-Benzylcyclopropyl)methanesulfonamide (C₁₁H₁₅NO₂S), the expected exact mass would be calculated and compared with the experimentally determined value to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways would likely involve the cleavage of the bond between the cyclopropyl ring and the methylene group, loss of the methanesulfonyl group, and fragmentation of the benzyl group.

Expected HRMS Data for (2-Benzylcyclopropyl)methanesulfonamide

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 226.0896 |

X-ray Crystallography for Elucidation of Solid-State Molecular Conformation

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. If a suitable single crystal of (2-Benzylcyclopropyl)methanesulfonamide could be grown, this technique would determine the precise bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the cyclopropyl ring relative to the benzyl and methanesulfonamide groups and provide insights into the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Hypothetical Crystallographic Data for (2-Benzylcyclopropyl)methanesulfonamide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

| V (ų) | 1200 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. For (2-Benzylcyclopropyl)methanesulfonamide, characteristic absorption bands would be expected for the N-H bond of the sulfonamide, the S=O stretching vibrations, the C-H bonds of the aromatic and aliphatic groups, and the C=C bonds of the aromatic ring. The positions and intensities of these bands would provide confirmatory evidence for the presence of these functional groups.

Expected Vibrational Frequencies for (2-Benzylcyclopropyl)methanesulfonamide

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3300 | N-H stretch (Sulfonamide) |

| ~3100-3000 | Aromatic C-H stretch |

| ~3000-2850 | Aliphatic C-H stretch |

| ~1600, ~1490 | Aromatic C=C stretch |

Computational Chemistry and Theoretical Investigations of 2 Benzylcyclopropyl Methanesulfonamide

Quantum Mechanical Calculations for Electronic Structure and Energetics

No published studies were found that detail the use of quantum mechanical calculations to investigate the electronic structure and energetics of (2-Benzylcyclopropyl)methanesulfonamide.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

A search of the scientific literature did not yield any reports on the conformational analysis of (2-Benzylcyclopropyl)methanesulfonamide using molecular mechanics or molecular dynamics simulations.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

There are no available computational studies that predict the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) of (2-Benzylcyclopropyl)methanesulfonamide and compare them with experimental findings.

Computational Studies on Reaction Mechanisms and Transition States in (2-Benzylcyclopropyl)methanesulfonamide Synthesis

No computational investigations into the reaction mechanisms and transition states involved in the synthesis of (2-Benzylcyclopropyl)methanesulfonamide have been reported in the accessible scientific literature.

Exploration of Preclinical Biological Interactions and Mechanistic Insights of 2 Benzylcyclopropyl Methanesulfonamide

In Vitro Screening for General Biological Activities in Model Systems

There is no available data from in vitro screening assays for (2-Benzylcyclopropyl)methanesulfonamide. Such studies are essential for identifying any potential biological activity of a compound across a diverse range of cellular or biochemical systems. Typically, these high-throughput screening campaigns assess the effects of a compound on various cell lines or enzymatic activities to uncover preliminary "hits" that may warrant further investigation. Without these initial screens, the general biological activity profile of (2-Benzylcyclopropyl)methanesulfonamide remains unknown.

Mechanistic Studies on Enzyme Inhibition or Modulation by (2-Benzylcyclopropyl)methanesulfonamide

No published research is available that details mechanistic studies on the potential enzyme inhibition or modulation by (2-Benzylcyclopropyl)methanesulfonamide. Should a compound show activity in initial screens, subsequent investigations would typically explore the nature of its interaction with a specific enzyme, determining, for instance, whether the inhibition is competitive, non-competitive, or uncompetitive, and calculating key parameters such as the inhibition constant (Kᵢ).

Molecular Recognition and Binding Affinity Studies in Reconstituted Systems

There is a lack of information regarding molecular recognition and binding affinity studies for (2-Benzylcyclopropyl)methanesulfonamide in reconstituted systems. These experiments, often employing techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), are designed to quantify the binding affinity (such as the dissociation constant, K₋) between a compound and its purified molecular target. This data is fundamental to understanding the potency and specificity of the interaction.

Structure-Activity Relationship (SAR) Studies for (2-Benzylcyclopropyl)methanesulfonamide Analogues

As there is no foundational biological activity data for the parent compound, (2-Benzylcyclopropyl)methanesulfonamide, it follows that no structure-activity relationship (SAR) studies have been published. SAR studies involve the synthesis and biological testing of a series of structurally related analogues to determine how chemical modifications influence biological activity.

Rational Design and Synthesis of SAR Series Based on Scaffold Modifications

No literature is available describing the rational design and synthesis of a series of analogues based on the (2-Benzylcyclopropyl)methanesulfonamide scaffold for the purpose of SAR exploration.

Correlation of Structural Features with Observed Biological Responses in In Vitro Assays

Consequently, without a series of analogues and their corresponding biological data, no correlations between structural features and in vitro biological responses can be established for the (2-Benzylcyclopropyl)methanesulfonamide chemical class.

Applications in Medicinal Chemistry and Chemical Biology Research

Utility of (2-Benzylcyclopropyl)methanesulfonamide as a Molecular Probe for Target Validation

Molecular probes are essential tools in chemical biology for the identification and validation of new drug targets. rsc.org The unique stereochemistry of the cyclopropyl (B3062369) ring in (2-Benzylcyclopropyl)methanesulfonamide allows for the precise spatial presentation of its substituents, making it an attractive scaffold for the design of highly specific molecular probes. The benzyl (B1604629) group can be functionalized with reporter tags, such as fluorophores or biotin, while the methanesulfonamide (B31651) group can be modified to incorporate photoreactive moieties for covalent labeling of target proteins.

The process of target validation involves confirming that modulation of a specific biological target has a therapeutic effect. nih.gov Chemical probes derived from (2-Benzylcyclopropyl)methanesulfonamide can be used to selectively engage a target protein in a cellular or in vivo setting, allowing researchers to study the downstream biological consequences of target modulation. The rigid cyclopropyl scaffold can help in achieving high binding affinity and selectivity, which are critical attributes for a reliable molecular probe.

| Probe Feature | Role in Target Validation | Example Modification on (2-Benzylcyclopropyl)methanesulfonamide |

| Specificity | Ensures that the observed biological effects are due to interaction with the intended target. | Stereospecific synthesis to isolate a single active isomer. |

| Potency | Allows for target engagement at low concentrations, minimizing off-target effects. | Modification of the benzyl group to optimize binding interactions. |

| Reporter Tag | Enables visualization and quantification of target engagement. | Attachment of a fluorescent dye to the para-position of the benzyl ring. |

| Reactive Group | Allows for covalent modification and identification of the target protein. | Conversion of the sulfonamide to a sulfonyl fluoride. |

Potential as a Precursor Scaffold for Novel Bioactive Compounds

A precursor scaffold in drug discovery is a core molecular structure that can be chemically modified to generate a library of diverse compounds. nih.govnih.gov (2-Benzylcyclopropyl)methanesulfonamide serves as an excellent starting point for the synthesis of novel bioactive molecules due to the presence of multiple functionalization points. The aromatic ring of the benzyl group can undergo various substitution reactions, the N-H bond of the sulfonamide can be alkylated or acylated, and the cyclopropyl ring itself can be further substituted.

Research has shown that related sulfonamide-containing compounds exhibit a wide range of biological activities, including antimicrobial and enzyme inhibitory properties. nih.govnih.govmdpi.comnih.gov By using (2-Benzylcyclopropyl)methanesulfonamide as a template, medicinal chemists can systematically explore the chemical space around this scaffold to discover new compounds with desired therapeutic properties. For instance, the synthesis of a series of analogs with different substituents on the benzyl ring can help in establishing structure-activity relationships (SAR) and identifying key interactions with a biological target.

Scaffold Hopping and Lead Optimization Strategies in Drug Discovery Research

Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds with similar biological activity to a known active molecule. rsc.orgresearchgate.netnih.govbhsai.orgnih.gov This approach is often employed to overcome issues with the original scaffold, such as poor pharmacokinetic properties or intellectual property limitations. The unique three-dimensional arrangement of functional groups in (2-Benzylcyclopropyl)methanesulfonamide makes it an interesting candidate for scaffold hopping exercises. It can serve as a bioisosteric replacement for other cyclic or aromatic structures within a known pharmacophore.

Lead optimization is the iterative process of modifying a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic profile. patsnap.comchemrxiv.orgnih.gov The structural features of (2-Benzylcyclopropyl)methanesulfonamide offer several avenues for optimization. For example, the metabolic stability of the compound can be fine-tuned by introducing blocking groups on the benzyl ring to prevent unwanted oxidation. The solubility and permeability of the molecule can be modulated by altering the substituents on the sulfonamide group.

| Optimization Strategy | Application to (2-Benzylcyclopropyl)methanesulfonamide | Desired Outcome |

| Structure-Activity Relationship (SAR) Studies | Synthesis of analogs with varied substituents on the benzyl and cyclopropyl rings. | Enhanced potency and selectivity. patsnap.com |

| Pharmacokinetic Optimization | Introduction of polar groups or modification of lipophilicity. | Improved absorption, distribution, metabolism, and excretion (ADME) properties. patsnap.com |

| Toxicity Reduction | Modification of reactive functional groups or blocking of metabolic hotspots. | Minimized adverse effects. |

Role in the Design of Chemical Libraries for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds to identify new hits. nih.govnih.govmdpi.com The design of chemical libraries for HTS is crucial for the success of these campaigns, with an emphasis on molecular diversity and drug-like properties. (2-Benzylcyclopropyl)methanesulfonamide can be used as a building block for the combinatorial synthesis of focused libraries of compounds. researchgate.net

The synthetic accessibility of various derivatives of (2-Benzylcyclopropyl)methanesulfonamide allows for the creation of libraries with a high degree of structural variation. For example, a diverse set of aldehydes can be reacted with the amino group of a precursor to generate a library of Schiff bases, which can then be reduced to the corresponding secondary amines. Similarly, a range of sulfonyl chlorides can be used to create a library of sulfonamide analogs. These libraries can then be screened against a panel of biological targets to identify novel starting points for drug discovery programs.

Conclusion and Future Research Directions

Summary of Current Academic Understanding and Methodological Advances for (2-Benzylcyclopropyl)methanesulfonamide8.2. Identification of Key Knowledge Gaps and Unexplored Research Avenues8.3. Future Prospects in Synthetic Methodologies and Biological Applications of (2-Benzylcyclopropyl)methanesulfonamide8.4. Challenges and Opportunities in the Translational Development of (2-Benzylcyclopropyl)methanesulfonamide-Based Chemical Entities

Without any foundational research on the synthesis, characterization, or biological activity of "(2-Benzylcyclopropyl)methanesulfonamide," any attempt to create the requested content would be purely speculative and would not meet the required standards of scientific accuracy and factual reporting. Further research and publication on this specific compound are necessary before a comprehensive academic article can be written.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Benzylcyclopropyl)methanesulfonamide, and what key reaction conditions are critical for success?

- Methodology : The compound is synthesized via Rhodium-catalyzed cyclopropanation. A representative procedure involves reacting benzyl-substituted alkenes with sulfonamide precursors under Rh(I) catalysis. Key steps include:

- Cyclopropanation : Use of [Rh(cod)₂]OTf as a catalyst in dichloromethane at 40°C for 12 hours.

- Purification : Column chromatography (hexane/ethyl acetate gradient) yields the product in ~65% efficiency.

- Critical Conditions : Strict anhydrous conditions, controlled temperature, and catalyst loading (5 mol%) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for structural confirmation of (2-Benzylcyclopropyl)methanesulfonamide?

- Primary Methods :

- NMR Spectroscopy : - and -NMR to resolve cyclopropane ring protons (δ 0.8–1.5 ppm) and sulfonamide groups (δ 3.1–3.3 ppm).

- HRMS : Accurate mass analysis (e.g., [M+Na] deviation < 0.5 ppm) ensures molecular formula validation.

Advanced Research Questions

Q. How can researchers optimize diastereoselectivity in the cyclopropanation step during synthesis?

- Experimental Design :

- Catalyst Screening : Test chiral Rhodium complexes (e.g., Rh(II)-BOX) to enhance enantiomeric excess.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve stereochemical outcomes compared to dichloromethane.

- Temperature Modulation : Lower temperatures (e.g., 25°C) reduce ring strain, favoring trans-diastereomers.

Q. What strategies resolve discrepancies in spectral data for cyclopropane-containing sulfonamides?

- Case Study : Observed splitting in -NMR cyclopropane signals (δ 1.2–1.4 ppm) may indicate ring strain or impurities.

- Contradiction Analysis :

Repurification : Re-crystallize in ethanol/water to remove residual catalysts.

Variable Temperature NMR : Heating to 60°C simplifies splitting caused by conformational exchange.

DFT Calculations : Compare experimental -NMR shifts with computed values to validate assignments .

- Validation : Cross-reference with X-ray structures (if available) to confirm bond angles and ring geometry .

Q. How do synthetic methodologies for (2-Benzylcyclopropyl)methanesulfonamide compare to analogous benzenesulfonamide derivatives?

- Comparative Analysis :

- Implications : Rh-catalyzed routes offer stereochemical complexity but require optimization for scalability .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.